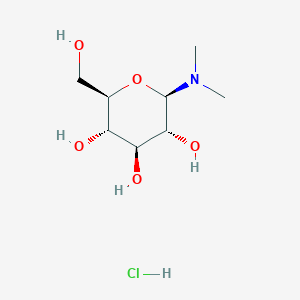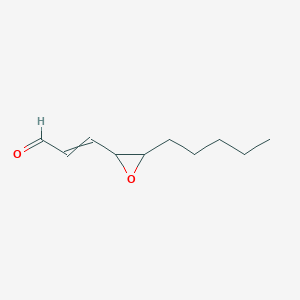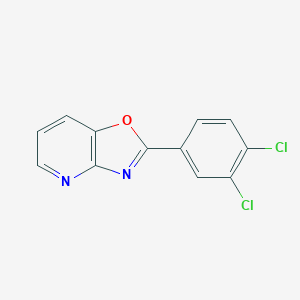
N-D-Glucopyranosyldimethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-D-Glucopyranosyldimethylamine hydrochloride, also known as GDN, is a natural product that is found in various plants. It is a type of glucoside that has been extensively studied for its potential therapeutic properties. GDN has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
作用機序
The mechanism of action of N-D-Glucopyranosyldimethylamine hydrochloride is not yet fully understood. However, it has been suggested that this compound exerts its biological effects through various pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. This compound has also been found to regulate the expression of genes involved in the cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce the production of reactive oxygen species and lipid peroxidation. Moreover, this compound has been found to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One of the advantages of using N-D-Glucopyranosyldimethylamine hydrochloride in lab experiments is its natural origin. This compound can be extracted from various plants, making it a readily available compound. Moreover, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is the lack of standardized methods for its extraction and purification.
将来の方向性
There are several future directions for the research on N-D-Glucopyranosyldimethylamine hydrochloride. One of the future directions is the investigation of the potential therapeutic properties of this compound in various diseases, including cancer, inflammation, and viral infections. Another future direction is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Furthermore, the development of standardized methods for the extraction and purification of this compound is essential for its use in clinical trials.
Conclusion:
In conclusion, this compound is a natural product that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been found to have a protective effect on the liver and kidneys. Moreover, this compound has been shown to improve cognitive function and memory in animal models. The future directions for the research on this compound include the investigation of its potential therapeutic properties in various diseases, the identification of its molecular targets, and the development of standardized methods for its extraction and purification.
合成法
N-D-Glucopyranosyldimethylamine hydrochloride can be synthesized through various methods. One of the most common methods is the extraction from natural sources. This compound can be extracted from different plants, including the Chinese herb Dendrobium nobile Lindl. Another method is the chemical synthesis of this compound, which involves the reaction of dimethylamine with glucopyranose in the presence of hydrochloric acid.
科学的研究の応用
N-D-Glucopyranosyldimethylamine hydrochloride has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been found to have a protective effect on the liver and kidneys. Moreover, this compound has been shown to improve cognitive function and memory in animal models.
特性
CAS番号 |
178563-31-0 |
|---|---|
分子式 |
C8H18ClNO5 |
分子量 |
243.68 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-(dimethylamino)-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c1-9(2)8-7(13)6(12)5(11)4(3-10)14-8;/h4-8,10-13H,3H2,1-2H3;1H/t4-,5-,6+,7-,8-;/m1./s1 |
InChIキー |
IWRWFXMXHCAXKR-ALZNSTKSSA-N |
異性体SMILES |
CN(C)[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.Cl |
SMILES |
CN(C)C1C(C(C(C(O1)CO)O)O)O.Cl |
正規SMILES |
CN(C)C1C(C(C(C(O1)CO)O)O)O.Cl |
同義語 |
(2R,3R,4S,5R,6R)-2-dimethylamino-6-(hydroxymethyl)oxane-3,4,5-triol hy drochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)

![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)


![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)
![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)

![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
